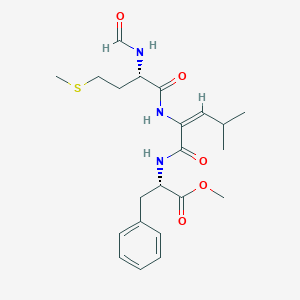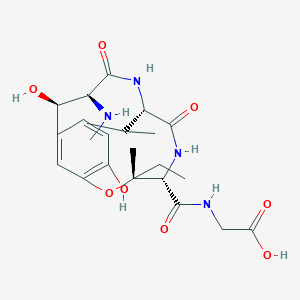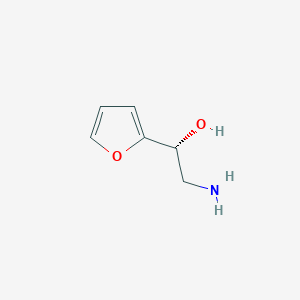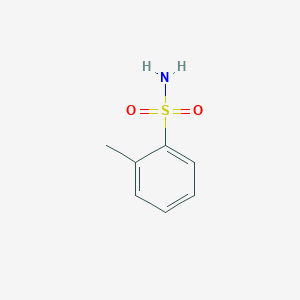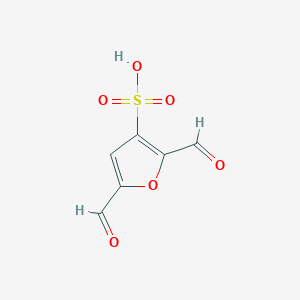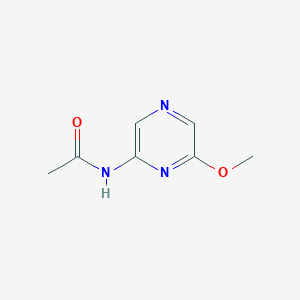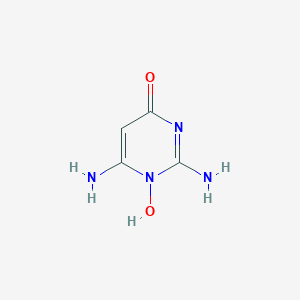
2,6-Diamino-1-hydroxypyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-1-hydroxypyrimidin-4-one, also known as DAPY, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. DAPY is a pyrimidine derivative that has a unique structure that allows it to interact with a variety of biological targets, including enzymes and receptors.
作用機序
2,6-Diamino-1-hydroxypyrimidin-4-one exerts its pharmacological effects by binding to specific enzymes and receptors, inhibiting their activity and disrupting their function. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the active site of reverse transcriptase, preventing the synthesis of viral DNA. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the DNA of cancer cells, causing DNA damage and inducing apoptosis.
生化学的および生理学的効果
2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to have a variety of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis, and inhibition of cancer cell proliferation. 2,6-Diamino-1-hydroxypyrimidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the major advantages of 2,6-Diamino-1-hydroxypyrimidin-4-one is its ability to inhibit the activity of several enzymes and receptors, making it a versatile drug candidate for the treatment of various diseases. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has a relatively low toxicity profile, making it a safe drug candidate for clinical trials. However, one of the limitations of 2,6-Diamino-1-hydroxypyrimidin-4-one is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2,6-Diamino-1-hydroxypyrimidin-4-one, including the optimization of its synthesis and purification methods, the identification of new targets for drug development, and the development of new drug delivery systems to improve its bioavailability. Additionally, research on the pharmacokinetics and pharmacodynamics of 2,6-Diamino-1-hydroxypyrimidin-4-one in vivo will be important for the development of safe and effective therapeutic agents.
合成法
The synthesis of 2,6-Diamino-1-hydroxypyrimidin-4-one can be achieved through several methods, including the reaction of 2,6-diaminopyrimidine with glyoxylic acid or its derivatives. Another common method involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2,6-Diamino-1-hydroxypyrimidin-4-one with high purity.
科学的研究の応用
2,6-Diamino-1-hydroxypyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, HIV, and tuberculosis. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to inhibit the activity of several enzymes, including reverse transcriptase, integrase, and topoisomerase II. These enzymes are essential for the replication of viruses and cancer cells, making them attractive targets for drug development.
特性
CAS番号 |
131230-62-1 |
|---|---|
製品名 |
2,6-Diamino-1-hydroxypyrimidin-4-one |
分子式 |
C4H6N4O2 |
分子量 |
142.12 g/mol |
IUPAC名 |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
InChIキー |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
正規SMILES |
C1=C(N(C(=NC1=O)N)O)N |
同義語 |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



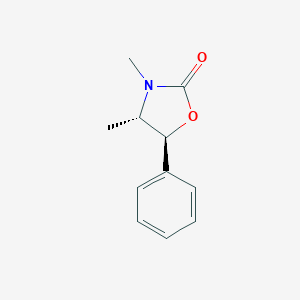
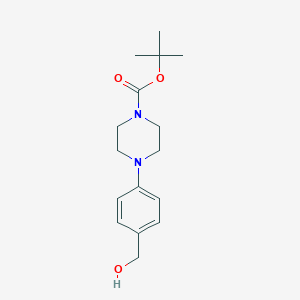
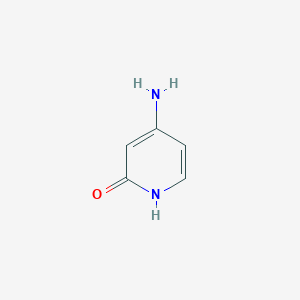

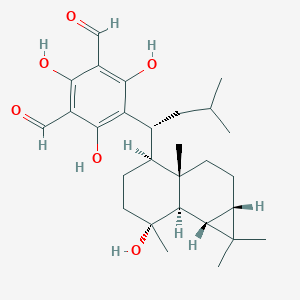
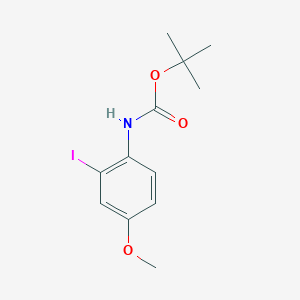
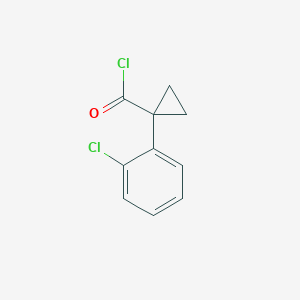
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
